(R)-6-Methoxychroman-4-amine hydrochloride is a chiral compound belonging to the chroman family, characterized by its unique structural features. The molecular formula of this compound is , with a molecular weight of approximately 215.67 g/mol . It features a methoxy group at the 6-position and an amino group at the 4-position of the chroman ring, which significantly contributes to its biological and chemical properties. This compound is primarily utilized in research settings, particularly in pharmaceuticals and organic chemistry, due to its potential interactions with various biological targets.
(R)-6-Methoxychroman-4-amine hydrochloride is classified as a chroman derivative. Chromans are bicyclic compounds that consist of a benzene ring fused to a tetrahydropyran ring. The specific structure of (R)-6-Methoxychroman-4-amine hydrochloride is essential for its activity in biological systems, making it an important subject of study in medicinal chemistry .
The synthesis of (R)-6-Methoxychroman-4-amine hydrochloride typically involves several key steps:
In industrial settings, optimized reaction conditions are used to enhance yield and purity, often incorporating continuous flow reactors and advanced purification techniques.
The molecular structure of (R)-6-Methoxychroman-4-amine hydrochloride can be represented by its InChI and InChI Key:
InChI=1S/C10H13NO2/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9H,4-5,11H2,1H3/t9-/m1/s1
APTWFKUWDZQXHL-SECBINFHSA-N
.The compound's structure includes a chroman backbone with specific functional groups that influence its chemical behavior and interactions.
(R)-6-Methoxychroman-4-amine hydrochloride can participate in various chemical reactions typical for amines and methoxy compounds. These reactions may include:
These reactions are crucial for understanding the compound's reactivity profile and potential applications in synthetic chemistry.
The biological activity of (R)-6-Methoxychroman-4-amine hydrochloride is linked to its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor for certain metabolic enzymes or serve as an agonist or antagonist for receptors involved in neurological pathways. This mechanism makes it a potential candidate for studying various biological processes and developing therapeutic agents.
Safety data indicates that it may cause irritation upon contact with skin or eyes, necessitating appropriate handling precautions .
(R)-6-Methoxychroman-4-amine hydrochloride has several notable applications:
This compound represents an important area of research within medicinal chemistry and organic synthesis, contributing to advancements in drug development and chemical methodology.
The chiral center at C4 dictates pharmacological specificity, necessitating asymmetric synthesis. Two predominant strategies achieve high enantiomeric excess (ee):
Table 1: Stereoselective Synthesis Methods Comparison
Method | Catalyst/Enzyme | ee (%) | Yield (%) | Drawbacks |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP | >98 | 85 | High-pressure equipment |
Enzymatic Resolution | CAL-B Lipase | 99 | 50 | Theoretical yield limit 50% |
Regioselective methoxy placement at C6 (rather than C5/C7) leverages the chroman scaffold’s electronic asymmetry:
Regiochemical integrity is confirmed via NMR (methoxy singlet at δ 3.75 ppm) and HPLC retention times.
The dihydrobenzopyran core’s rigidity influences target binding. Optimizations include:
The hydrochloride salt form addresses critical developability limitations:
Table 2: Physicochemical Properties of Free Base vs. Hydrochloride
Property | Free Base | Hydrochloride | Impact |
---|---|---|---|
Water Solubility | 0.14 mg/mL | 0.693 mg/mL | Improved oral absorption |
log P (XLOGP3) | 1.69 | 0.9 | Balanced lipophilicity |
Melting Point | Not reported | >200°C | Enhanced solid-state stability |
Hygroscopicity | High | Low | Reduced degradation |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0